molecular formula C14H18O4 B12119896 Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester CAS No. 1152517-96-8

Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester

Cat. No.: B12119896
CAS No.: 1152517-96-8
M. Wt: 250.29 g/mol
InChI Key: ALSCTRMQDWASSO-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a methyl ester core substituted with a tetrahydrofuran (THF)-methoxy-methyl group at the para position.

Properties

CAS No.

1152517-96-8

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 4-(oxolan-2-ylmethoxymethyl)benzoate

InChI

InChI=1S/C14H18O4/c1-16-14(15)12-6-4-11(5-7-12)9-17-10-13-3-2-8-18-13/h4-7,13H,2-3,8-10H2,1H3

InChI Key

ALSCTRMQDWASSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COCC2CCCO2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Bromomethyl Intermediates

A widely employed strategy involves substituting a bromomethyl group on the benzoate core with a tetrahydrofurfuryl alkoxide nucleophile. This method leverages the reactivity of alkyl halides in SN2 reactions:

Procedure ( ):

  • Synthesis of Methyl 4-(Bromomethyl)benzoate :

    • 4-Methylbenzoic acid is esterified with methanol under acidic conditions (H₂SO₄, reflux, 6 h) to yield methyl 4-methylbenzoate .

    • Radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in chlorobenzene (reflux, 12 h) introduces the bromomethyl group, producing methyl 4-(bromomethyl)benzoate .

  • Substitution with Tetrahydrofurfuryl Alcohol :

    • Methyl 4-(bromomethyl)benzoate (1 equiv) is reacted with tetrahydrofurfuryl alcohol (1.2 equiv) in dimethylformamide (DMF) at 70°C for 8–12 h, using potassium carbonate (2 equiv) as a base .

    • Tetrabutylammonium bromide (TBAB, 0.1 equiv) is added as a phase-transfer catalyst to enhance reactivity .

    • Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane:ethyl acetate, 4:1).

Yield : 65–72% .

Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the alkoxide ion (generated in situ from tetrahydrofurfuryl alcohol and K₂CO₃) displaces bromide, forming the ether linkage. Steric hindrance from the THF ring necessitates prolonged reaction times .

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a stereospecific alternative for constructing the ether bond, particularly useful for acid-sensitive substrates:

Procedure ( ):

  • Substrate Preparation :

    • Methyl 4-(hydroxymethyl)benzoate is synthesized via hydrolysis of methyl 4-(bromomethyl)benzoate using aqueous NaHCO₃ and TBAB (70°C, 5 h) .

  • Mitsunobu Coupling :

    • Methyl 4-(hydroxymethyl)benzoate (1 equiv), tetrahydrofurfuryl alcohol (1.5 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) are combined in anhydrous tetrahydrofuran (THF) under nitrogen .

    • The reaction is stirred at 25°C for 24 h, followed by solvent evaporation and purification via silica gel chromatography.

Yield : 78–85% .

Advantages :

  • High regioselectivity and compatibility with tertiary alcohols.

  • Avoids harsh basic conditions, preserving ester functionality .

Reductive Amination Pathways

A less conventional approach involves reductive amination to install the THF-containing side chain, followed by oxidation and esterification:

Procedure ( ):

  • Amination of Methyl 4-Formylbenzoate :

    • Methyl 4-formylbenzoate (1 equiv) is reacted with tetrahydrofurfurylamine (1.2 equiv) in methanol at 25°C for 4 h.

    • Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is stirred for 12 h.

  • Oxidation to Ether :

    • The resultant secondary amine is oxidized with m-chloroperbenzoic acid (mCPBA, 2 equiv) in DCM at 0°C, yielding the tertiary amine oxide.

    • Thermolysis at 80°C induces Cope elimination, forming the desired ether .

Yield : 40–45% .

Comparative Analysis of Methods

MethodConditionsYield (%)Key AdvantagesLimitations
Nucleophilic SubstitutionDMF, K₂CO₃, 70°C65–72Scalable, minimal byproductsRequires brominated precursor
Mitsunobu ReactionTHF, DIAD, 25°C78–85High selectivity, mild conditionsCostly reagents (triphenylphosphine)
Friedel-CraftsAlCl₃, DCM, 25°C50–58Direct alkylationLow yield, side reactions
Reductive AminationNaBH₃CN, mCPBA, 0–80°C40–45Avoids halogenated intermediatesMulti-step, moderate efficiency

Challenges and Optimization Strategies

  • Purity Concerns : Residual tetrahydrofurfuryl alcohol in nucleophilic substitutions can complicate purification. Azeotropic distillation with toluene improves precursor purity .

  • Catalyst Selection : Switching from TBAB to crown ethers (e.g., 18-crown-6) in SN2 reactions enhances reaction rates by 30% .

  • Solvent Effects : Replacing DMF with acetonitrile in Mitsunobu reactions reduces triphenylphosphine oxide byproduct formation .

Chemical Reactions Analysis

Ester Hydrolysis and Saponification

The methyl ester group undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Produces 4-[[(tetrahydro-2-furanyl)methoxy]methyl]benzoic acid and methanol.
    C13H16O4+H2OH+C12H14O4+CH3OH\text{C}_{13}\text{H}_{16}\text{O}_4+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_{12}\text{H}_{14}\text{O}_4+\text{CH}_3\text{OH}

  • Alkaline Saponification : Forms the sodium salt of the benzoic acid derivative.
    C13H16O4+NaOHC12H13O4Na+CH3OH\text{C}_{13}\text{H}_{16}\text{O}_4+\text{NaOH}\rightarrow \text{C}_{12}\text{H}_{13}\text{O}_4\text{Na}+\text{CH}_3\text{OH}

Key Conditions :

Reaction TypeTemperatureCatalystYield
Acidic80–100°CH₂SO₄85–92%
Alkaline60–80°CNaOH78–88%

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at the para position relative to the ester group due to electron-withdrawing effects:

  • Nitration :
    C13H16O4+HNO3H2SO4C13H15NO6+H2O\text{C}_{13}\text{H}_{16}\text{O}_4+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{C}_{13}\text{H}_{15}\text{NO}_6+\text{H}_2\text{O}
    Forms a nitro derivative at the 3-position of the benzene ring .

  • Sulfonation :
    Reacts with fuming sulfuric acid to yield the sulfonated product .

Transesterification

The methyl ester group exchanges with other alcohols under catalytic conditions:
C13H16O4+R OHTi OR 4C13H15O4R+CH3OH\text{C}_{13}\text{H}_{16}\text{O}_4+\text{R OH}\xrightarrow{\text{Ti OR }_4}\text{C}_{13}\text{H}_{15}\text{O}_4\text{R}+\text{CH}_3\text{OH}
Example : Ethanol produces the ethyl ester derivative with 70–80% efficiency .

Tetrahydrofuran Ring Reactivity

The THF moiety participates in ring-opening reactions:

  • Acid-Catalyzed Hydrolysis :
    THF group+H2OHClDiol derivative\text{THF group}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{Diol derivative}
    Forms a diol intermediate, which may further dehydrate under harsh conditions .

  • Reductive Cleavage :
    THF group+LiAlH4Linear alkoxy chain\text{THF group}+\text{LiAlH}_4\rightarrow \text{Linear alkoxy chain}
    Reduces the ether linkage to a hydroxyl group .

Stability Under Thermal and Oxidative Conditions

ConditionObservationReference
150°C (dry)Stable for 24 hours
100°C (O₂ atmosphere)Partial oxidation of THF ring
UV light (254 nm)Ester bond cleavage observed

Comparative Reactivity with Analogues

CompoundKey Reaction Differences
Methyl p-anisateNo THF ring-opening reactivity
Methyl salicylateOrtho-hydroxyl enhances acidity
Ethyl 4-methoxybenzoateSlower transesterification

Industrial and Pharmacological Relevance

  • Pharmaceutical Intermediates : Used in synthesizing prodrugs due to hydrolyzable ester groups .

  • Polymer Chemistry : Serves as a monomer in polyesters with controlled degradation profiles .

This compound’s dual reactivity (ester and THF) enables versatile applications in organic synthesis, though its environmental persistence requires careful handling .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H18O4
  • Molecular Weight : 258.27 g/mol
  • IUPAC Name : Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester

The compound consists of a benzoic acid moiety with a tetrahydro-2-furanyl methoxy group, which influences its reactivity and biological interactions.

Synthetic Routes

The synthesis of this compound typically involves:

  • Esterification : The reaction of benzoic acid with methanol in the presence of an acid catalyst.
  • Nucleophilic Substitution : Introducing the tetrahydro-2-furanyl methoxy group via nucleophilic substitution using tetrahydro-2-furanol.

This multi-step synthesis allows for the production of derivatives that can be tailored for specific applications.

Chemistry

This compound serves as a reagent in organic synthesis and is used to prepare more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound can be utilized in studies involving enzyme interactions and metabolic pathways. Its ability to undergo hydrolysis to release active benzoic acid derivatives enhances its potential as a biological probe.

Case Study : A study demonstrated that derivatives of benzoic acids exhibit significant activity in modulating enzyme functions, which could be pivotal in drug discovery processes targeting specific metabolic pathways.

Industry

The compound finds applications in the production of polymers, resins, and other industrial chemicals. Its unique properties can enhance the performance characteristics of materials used in various applications.

Data Table: Comparison of Applications

Application AreaDescriptionExamples
ChemistryUsed as a reagent for organic synthesisSynthesis of complex molecules
BiologyInvestigates enzyme interactionsStudies on metabolic pathways
IndustryProduction of polymers and resinsEnhancements in material properties

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific pathways in biological systems. The tetrahydro-2-furanyl methoxy group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and related benzoic acid esters:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester (Target) Tetrahydrofuran-methoxy-methyl C₁₄H₁₆O₅ ~280.28 Moderate polarity due to THF ether; likely stable in organic solvents.
Benzoic acid,4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester 3-Hydroxy, 4-(3,4-dimethoxybenzoylamino) Not provided - Enhanced polarity from hydroxyl and amide groups; potential pharmacological activity.
2-Acetamidobenzoic acid methyl ester (Av7) 2-Acetamido C₁₀H₁₁NO₃ 193.20 Anti-tumor activity (IC₅₀ values: 12–25 µM against AGS, HepG2, and A549 cell lines).
Benzoic acid,4-[1-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester 4-(Amino-tert-butoxycarbonylaminoethyl) C₁₅H₂₂N₂O₄ 294.35 High molecular weight; tert-butoxy group enhances lipophilicity.
Benzoic acid, 3-bromo-5-methoxy-2-methyl-, methyl ester 3-Bromo, 5-methoxy, 2-methyl C₁₀H₁₁BrO₃ 259.10 Bromine increases density/reactivity; potential halogen bonding in crystal structures.
Benzoic acid,4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester 4-(Benzoxazolyl-ethenyl) C₂₄H₁₉NO₃ 369.42 Extended conjugation for fluorescence; applications in optoelectronics.

Key Research Findings

  • Substituent Effects : Electron-donating groups (e.g., methoxy in ) increase stability, while electron-withdrawing groups (e.g., bromo in ) enhance electrophilic reactivity. The THF group balances polarity and lipophilicity .
  • Biological Efficacy: Amino and acetylated derivatives () show higher bioactivity than simple ethers, suggesting that functional group diversity is critical for pharmacological optimization .

Biological Activity

Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester, commonly referred to as a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C14H18O4C_{14}H_{18}O_{4} with a molecular weight of 250.29 g/mol. The structure features a benzoic acid moiety modified with a tetrahydro-2-furanyl group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₈O₄
Molecular Weight250.29 g/mol
CAS Number1152517-96-8

Antioxidant Activity

Research indicates that benzoic acid derivatives can exhibit significant antioxidant properties. A study highlighted the antioxidant potential of various benzoic acid derivatives, including the compound . It was found that these compounds could scavenge free radicals effectively, thus contributing to cellular protection against oxidative stress .

Enzyme Modulation

In vitro studies have demonstrated that benzoic acid derivatives can modulate enzyme activities related to protein degradation systems. Specifically, compounds derived from Bjerkandera adusta were shown to enhance the activity of cathepsins B and L, which are crucial for protein turnover and cellular homeostasis . The activation of these enzymes suggests potential applications in anti-aging therapies and proteostasis regulation.

Case Studies

  • Study on Proteostasis Network : A notable study evaluated the impact of various benzoic acid derivatives on the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Results indicated that certain derivatives significantly activated chymotrypsin-like enzymatic activities, promoting protein degradation and potentially mitigating age-related decline in proteostasis .
  • Antioxidant Potential : Another investigation focused on the antioxidant properties of benzoic acid derivatives extracted from various plant sources. The study reported high levels of antioxidant activity, with specific derivatives achieving up to 76.96% inhibition of free radical formation .

Mechanistic Insights

The biological mechanisms underlying the activity of benzoic acid derivatives often involve their interaction with cellular signaling pathways. For instance, the ability to enhance cathepsin activity may be linked to their role in regulating apoptosis and autophagy processes . Additionally, the antioxidant properties are attributed to their ability to donate electrons to free radicals, thereby neutralizing them .

Summary of Findings

The following table summarizes key findings related to the biological activities of this compound:

Study FocusKey Findings
Antioxidant ActivityEffective in scavenging free radicals
Enzyme ModulationEnhanced activity of cathepsins B and L
Proteostasis Network ActivationSignificant activation of UPP and ALP pathways
Potential ApplicationsAnti-aging therapies and cellular protection strategies

Q & A

Q. Advanced Research Focus

  • Molecular docking : Screen against targets like NF-κB (linked to anti-inflammatory activity) using AutoDock Vina. The THF group may enhance binding via hydrophobic interactions .
  • QSAR models : Correlate logP values (e.g., XLogP3 ~2.5 for similar esters) with membrane permeability .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and cytochrome P450 interactions .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

  • Reaction optimization : Transition from batch to flow chemistry to control exothermic etherification steps .
  • Purification bottlenecks : Replace column chromatography with continuous crystallization for THF-containing intermediates .
  • Stability testing : Monitor ester hydrolysis under physiological conditions (pH 7.4, 37°C) using HPLC .

How do substituent positions (ortho/meta/para) affect the spectroscopic properties of methoxy-benzoic acid esters?

Q. Basic Research Focus

  • IR spectroscopy : Para-methoxy groups show C-O stretching at 1250 cm⁻¹, while ortho positions split the peak due to hindered rotation .
  • UV-Vis : Para-substituted esters exhibit stronger absorbance at λ ~260 nm (π→π* transitions) compared to meta isomers .
  • Mass spectrometry : Ortho isomers fragment preferentially at the ester group, producing m/z 121 (C₇H₅O₂⁺), while para isomers retain the THF moiety .

What strategies mitigate racemization in chiral THF-containing benzoic acid esters during synthesis?

Q. Advanced Research Focus

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to enforce stereochemistry during Mitsunobu reactions .
  • Low-temperature conditions : Perform reactions at –20°C to slow epimerization .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

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